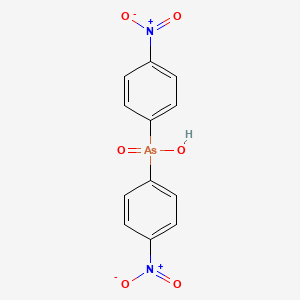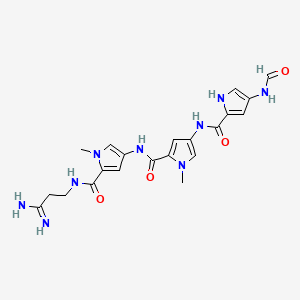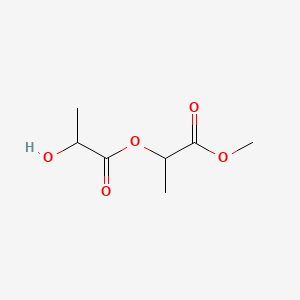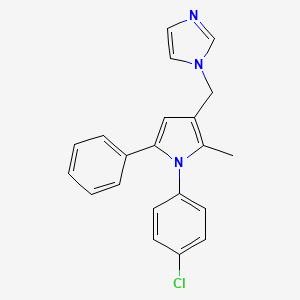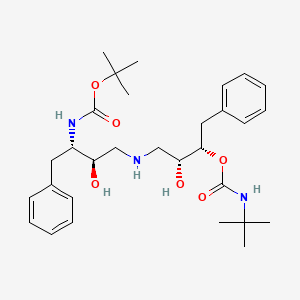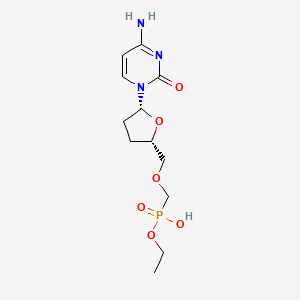
Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside that plays a crucial role in cellular processes such as DNA and RNA synthesis. The modification at the 2’ and 3’ positions, along with the addition of an ethoxyhydroxyphosphinyl group at the 5’ position, imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
The synthesis of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves multiple steps The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positionsThe reaction conditions often involve the use of protecting groups to ensure selective modification and high yields .
Analyse Chemischer Reaktionen
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves its incorporation into DNA or RNA chains during nucleic acid synthesis. This incorporation leads to chain termination, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Eigenschaften
CAS-Nummer |
129174-12-5 |
|---|---|
Molekularformel |
C12H20N3O6P |
Molekulargewicht |
333.28 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C12H20N3O6P/c1-2-20-22(17,18)8-19-7-9-3-4-11(21-9)15-6-5-10(13)14-12(15)16/h5-6,9,11H,2-4,7-8H2,1H3,(H,17,18)(H2,13,14,16)/t9-,11+/m0/s1 |
InChI-Schlüssel |
JHLORDHGMOXGTJ-GXSJLCMTSA-N |
Isomerische SMILES |
CCOP(=O)(COC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)O |
Kanonische SMILES |
CCOP(=O)(COCC1CCC(O1)N2C=CC(=NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

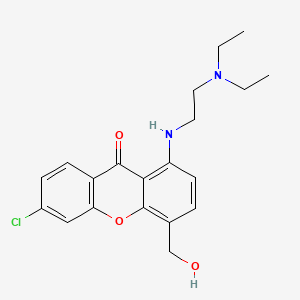
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)

